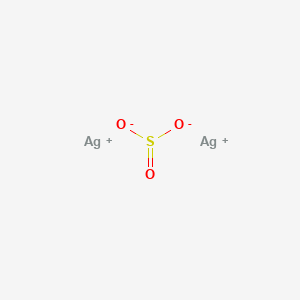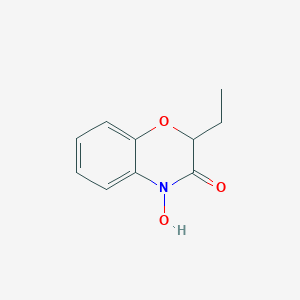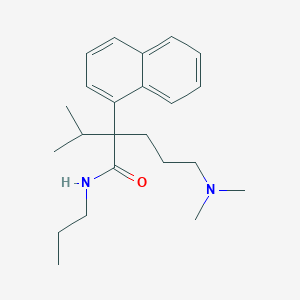
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of naphthaleneacetamide derivatives.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation, pain, and fever. DPA has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
生化学的および生理学的効果
DPA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. DPA has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.
実験室実験の利点と制限
DPA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. DPA has also been shown to have a good safety profile in animal studies. However, there are some limitations to using DPA in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on DPA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DPA and its effects on different physiological systems. Additionally, the development of new derivatives of DPA may lead to the discovery of compounds with improved efficacy and safety profiles.
合成法
The synthesis of DPA involves the reaction of 1-naphthaleneacetic acid with N,N-dimethyl-1,3-propanediamine, followed by the reaction of the resulting intermediate with isopropyl bromide and propylamine. The final product is obtained by crystallization from a suitable solvent.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to have anxiolytic and antidepressant effects. Additionally, DPA has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
15039-48-2 |
|---|---|
製品名 |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide |
分子式 |
C23H34N2O |
分子量 |
354.5 g/mol |
IUPAC名 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
InChIキー |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
正規SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
同義語 |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



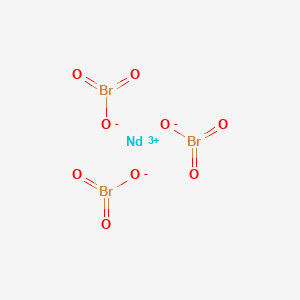
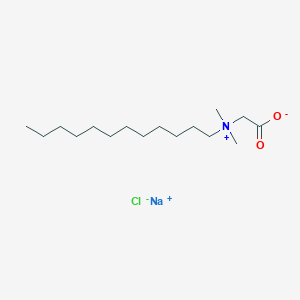
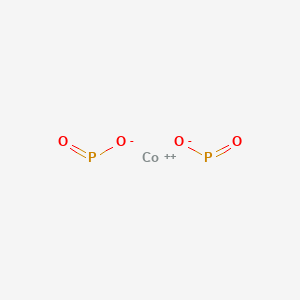
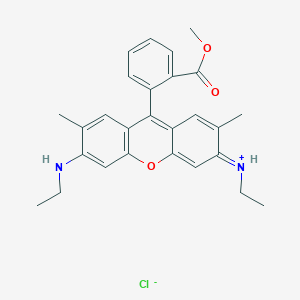
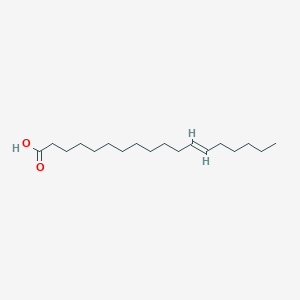
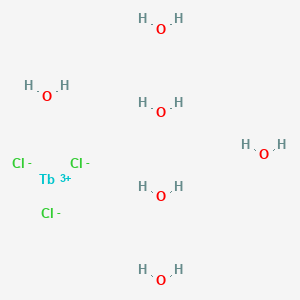
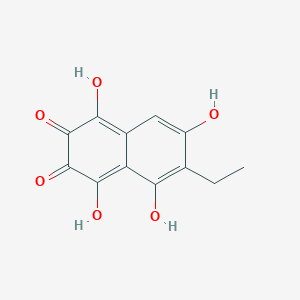
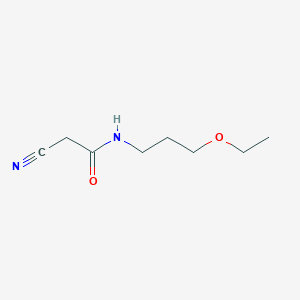
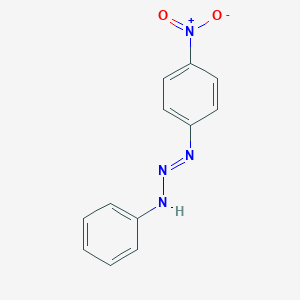
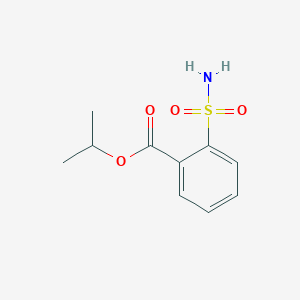

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
